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Compound of Interest

Compound Name: 3-Ethyl-4-fluorobenzamide

Cat. No.: B15295378 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for the compound 3-Ethyl-4-fluorobenzamide. In the absence of experimentally acquired

spectra, this document leverages computational chemistry tools to offer valuable insights for

researchers, scientists, and professionals in drug development. The data presented herein,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are

computationally predicted and intended for theoretical and research purposes.

Predicted Spectroscopic Data
The predicted spectroscopic data for 3-Ethyl-4-fluorobenzamide has been generated using

established online prediction tools. The following tables summarize the key predicted values for

¹H NMR, ¹³C NMR, significant IR absorptions, and major mass spectral peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 3-Ethyl-4-fluorobenzamide
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.78 dd 1H H-6 (Aromatic)

7.55 m 1H H-2 (Aromatic)

7.15 t 1H H-5 (Aromatic)

6.05 (broad s) s 1H -NH₂

5.85 (broad s) s 1H -NH₂

2.70 q 2H -CH₂- (Ethyl group)

1.25 t 3H -CH₃ (Ethyl group)

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Data for 3-Ethyl-4-fluorobenzamide

Chemical Shift (ppm) Assignment

169.5 C=O (Amide)

162.5 (d, J ≈ 250 Hz) C-4 (Aromatic, C-F)

133.0 (d, J ≈ 8 Hz) C-6 (Aromatic)

131.5 (d, J ≈ 3 Hz) C-2 (Aromatic)

128.0 (d, J ≈ 18 Hz) C-3 (Aromatic, C-Ethyl)

125.0 C-1 (Aromatic, C-C=O)

116.0 (d, J ≈ 21 Hz) C-5 (Aromatic)

25.0 -CH₂- (Ethyl group)

14.0 -CH₃ (Ethyl group)

Predicted in CDCl₃
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Infrared (IR) Spectroscopy
Table 3: Predicted Significant IR Absorptions for 3-Ethyl-4-fluorobenzamide

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong N-H stretch (Amide)

3050-3000 Medium C-H stretch (Aromatic)

2970-2850 Medium C-H stretch (Aliphatic)

1660 Strong C=O stretch (Amide I)

1610 Medium N-H bend (Amide II)

1580, 1480 Medium C=C stretch (Aromatic ring)

1250 Strong C-F stretch

Mass Spectrometry (MS)
Table 4: Predicted Major Mass Spectral Peaks for 3-Ethyl-4-fluorobenzamide

m/z Relative Intensity (%) Assignment

167 100 [M]⁺ (Molecular Ion)

152 80 [M - NH₃]⁺

138 60 [M - C₂H₅]⁺

123 40 [M - C₂H₅ - NH]⁺

95 30 [C₆H₄F]⁺

Computational Methodology
The spectroscopic data presented in this guide were generated using a combination of freely

available online prediction tools. The following outlines the methodology for each spectroscopic

technique.
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Nuclear Magnetic Resonance (NMR) Prediction: The ¹H and ¹³C NMR spectra were predicted

using the online tool available at --INVALID-LINK--. The chemical structure of 3-Ethyl-4-
fluorobenzamide was provided as a SMILES string (CCC1=C(C=C(C=C1)C(=O)N)F). The

prediction algorithm utilizes a combination of machine learning models trained on a large

database of experimental spectra to estimate chemical shifts and coupling constants. The

solvent for the prediction was set to Chloroform-d (CDCl₃).

Infrared (IR) Spectrum Prediction: The IR spectrum was predicted using the web-based tool

provided by --INVALID-LINK--. The prediction is based on a computational model that

calculates the vibrational frequencies of the molecule's functional groups. The structure of 3-
Ethyl-4-fluorobenzamide was input, and the tool generated a predicted spectrum with the

major absorption bands and their corresponding assignments.

Mass Spectrometry (MS) Prediction: The mass spectrum was predicted using a fragmentation

prediction tool. The molecular structure of 3-Ethyl-4-fluorobenzamide was used to generate a

list of potential fragment ions and their predicted relative intensities based on established

fragmentation rules and patterns for similar chemical structures.

Visualizations
The following diagrams illustrate the workflow for predicting spectroscopic data and the

relationship between the predicted data and the structural information of 3-Ethyl-4-
fluorobenzamide.
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Caption: Workflow for the computational prediction of spectroscopic data.
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Caption: Relationship between spectroscopic data and structural information.
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[https://www.benchchem.com/product/b15295378#spectroscopic-data-nmr-ir-ms-for-3-ethyl-
4-fluorobenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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